(R)-1-Phenyl-2-propanol

概述

描述

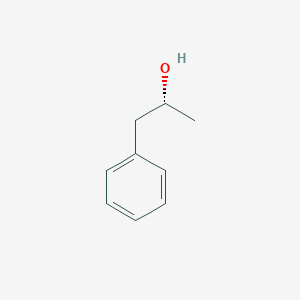

®-1-Phenyl-2-propanol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a phenyl group attached to the second carbon of a propanol chain, with the hydroxyl group (-OH) attached to the first carbon. This compound is notable for its chiral nature, meaning it has two enantiomers, with the ®-enantiomer being the focus here. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fragrances.

Synthetic Routes and Reaction Conditions:

Reduction of Acetophenone: One common method for preparing ®-1-Phenyl-2-propanol is the enantioselective reduction of acetophenone using chiral catalysts. This process typically involves hydrogenation in the presence of a chiral catalyst such as a chiral ruthenium complex.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with propanal, followed by hydrolysis to yield ®-1-Phenyl-2-propanol.

Industrial Production Methods:

Asymmetric Hydrogenation: In industrial settings, asymmetric hydrogenation of acetophenone using chiral catalysts is a preferred method due to its high enantioselectivity and yield. This method is scalable and efficient for large-scale production.

Types of Reactions:

Oxidation: ®-1-Phenyl-2-propanol can be oxidized to produce acetophenone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: It can be further reduced to ®-1-Phenyl-2-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products:

Oxidation: Acetophenone.

Reduction: ®-1-Phenyl-2-propanol.

Substitution: Various substituted phenylpropanes depending on the substituent introduced.

Chemistry:

Chiral Synthesis: ®-1-Phenyl-2-propanol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.

Biology and Medicine:

Pharmaceuticals: This compound is used in the synthesis of active pharmaceutical ingredients, particularly those requiring chiral purity.

Fragrances: It is a component in the formulation of certain fragrances due to its pleasant aroma.

Industry:

Chemical Manufacturing: ®-1-Phenyl-2-propanol is used in the production of fine chemicals and intermediates for various industrial applications.

作用机制

The mechanism by which ®-1-Phenyl-2-propanol exerts its effects is primarily through its interactions with enzymes and receptors in biological systems. As a chiral molecule, it can selectively bind to chiral centers in enzymes, influencing their activity. This selective binding can lead to the activation or inhibition of specific biochemical pathways, depending on the target enzyme or receptor.

相似化合物的比较

(S)-1-Phenyl-2-propanol: The enantiomer of ®-1-Phenyl-2-propanol, differing in the spatial arrangement of atoms around the chiral center.

1-Phenyl-1-propanol: A structural isomer with the hydroxyl group attached to the first carbon instead of the second.

2-Phenyl-2-propanol: Another isomer with the phenyl group and hydroxyl group attached to the same carbon.

Uniqueness:

Chirality: The ®-enantiomer of 1-Phenyl-2-propanol is unique in its ability to interact selectively with chiral centers in biological systems, making it valuable in asymmetric synthesis and pharmaceutical applications.

Reactivity: Its specific reactivity patterns, such as selective oxidation and reduction, distinguish it from its isomers and other similar compounds.

This detailed article provides a comprehensive overview of ®-1-Phenyl-2-propanol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-1-Phenyl-2-propanol, also known as (R)-1-phenylpropan-2-ol, is a chiral alcohol with significant biological activity and various applications in pharmaceutical chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula CHO and a molecular weight of 136.19 g/mol. It is characterized by its chiral center, which contributes to its distinct biological activities compared to its enantiomer (S)-1-phenyl-2-propanol.

Biological Activity

1. Pharmacological Effects

This compound exhibits various pharmacological properties, including:

- CYP Inhibition : It is a known inhibitor of CYP1A2, which plays a role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to increased plasma concentrations and potential toxicity .

- BBB Permeability : The compound is recognized as a blood-brain barrier (BBB) permeant, indicating its potential neuroactive properties .

2. Synthetic Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the asymmetric synthesis of biologically active compounds through enantioselective reactions .

Synthesis

The synthesis of this compound can be achieved via several methods:

- Bioreduction : One notable method involves the bioreduction of 1-phenyl-2-propanone using whole cells of Rhodococcus erythropolis, achieving high enantiomeric excess (e.e.) and yield .

- Chemical Synthesis : Traditional synthetic routes often involve chiral catalysts or reagents to ensure the desired stereochemistry is obtained.

Case Study 1: Biocatalytic Reduction

In a study conducted by Zhang et al. (2010), the bioreduction of 1-phenyl-2-propanone was performed using resting cells of Rhodococcus erythropolis JX-021. The process yielded this compound with 99% e.e. under optimized conditions. The study highlighted challenges such as substrate and product inhibition, which were addressed through stepwise feeding strategies and cofactor regeneration .

Case Study 2: Neuropharmacological Potential

Research has indicated that this compound may exhibit psychoactive properties due to its ability to cross the BBB. A study on related compounds suggests that modifications in the structure can enhance neuroactivity, thereby opening avenues for developing new therapeutic agents targeting neurological disorders .

Data Summary

The following table summarizes key biological activities and properties of this compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 136.19 g/mol |

| CYP Inhibition | CYP1A2 Inhibitor |

| BBB Permeability | Yes |

| Enantiomeric Excess | Up to 99% in biocatalytic processes |

| Synthesis Method | Bioreduction, Chiral Synthesis |

科学研究应用

Pharmaceutical Synthesis

(R)-1-Phenyl-2-propanol is widely used as a building block in the synthesis of several important pharmaceuticals:

- Amphetamines : It serves as a precursor in the synthesis of various amphetamines, including dextroamphetamine, which is used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy .

- Selegiline : This compound is also utilized in the synthesis of R-Selegiline, a medication for Parkinson's disease and depression .

- Benzodiazepines : It plays a role in synthesizing benzodiazepine derivatives, which are commonly prescribed for anxiety and sleep disorders .

Biocatalytic Applications

The biocatalytic reduction of 1-phenyl-2-propanone to this compound has been extensively studied. For instance:

- Enzymatic Reduction : Research has demonstrated that using whole cells of Rhodococcus erythropolis can effectively reduce 1-phenyl-2-propanone to produce this compound with high enantiomeric excess (up to 99% ee) and yield . This method highlights the potential for green chemistry applications in pharmaceutical manufacturing.

Chemical Synthesis

This compound can be synthesized through various chemical methods, including:

- Friedel-Crafts Alkylation : It can be produced via the Friedel-Crafts alkylation of benzene with propylene oxide under acidic conditions, providing a straightforward synthetic route .

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Conditions | Enantiomeric Excess (%) |

|---|---|---|---|

| Biocatalytic Reduction | 99 | Whole cells of R. erythropolis | 99 |

| Friedel-Crafts Alkylation | 91 | Acidic conditions | Not specified |

Research and Analytical Applications

The compound is also utilized in research settings for its chiral properties:

属性

IUPAC Name |

(2R)-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRYIUQUDTGSX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166225 | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-95-8 | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-Phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLW3H4E008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of producing enantiomerically pure (R)-1-Phenyl-2-propanol?

A1: Many pharmaceuticals and bioactive compounds exhibit chirality, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other might be inactive or even cause adverse effects. Therefore, developing methods for the synthesis of enantiomerically pure compounds is crucial in pharmaceutical research and production. [, ]

Q2: How do the provided research papers contribute to obtaining this compound?

A2: Both papers describe methods for the enantioselective synthesis of 1-Phenyl-2-propanol enantiomers.

- The first paper [] utilizes bakers' yeast to reduce phenylacetone, yielding (S)-1-Phenyl-2-propanol. It further details a method for chiral inversion to obtain the (R)-enantiomer.

- The second paper [] presents the enantiomeric resolution of 1-Phenyl-2-propanol using the bacterium Pseudomonas cepacia. This bacterium preferentially hydrolyzes the ester of (S)-1-Phenyl-2-propanol, allowing for the isolation of the desired (R)-enantiomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。